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Compound of Interest

Compound Name: 1,1'-Binaphthyl-2,2'-diamine

Cat. No.: B044522

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
BINAM (1,1'-binaphthyl-2,2'-diamine) derivatives as precursors to chiral phosphoric acid
catalysts in anion phase-transfer catalysis. This methodology has proven particularly effective
in the enantioselective a-amination of carbonyl compounds, offering a powerful tool for the
synthesis of chiral amines and amino acid derivatives.

Introduction to Chiral Anion Phase-Transfer
Catalysis

Chiral anion phase-transfer catalysis is an effective strategy in asymmetric synthesis.[1] In this
approach, a chiral anion forms a lipophilic ion pair with a cation, shuttling it into an organic
phase where it can react with a nucleophile.[2] The chiral environment created by the anion
induces enantioselectivity in the reaction.[3] BINAM-derived phosphoric acids have emerged as
a privileged class of catalysts for this purpose.[4] Their unique steric and electronic properties,
stemming from the C2-symmetric binaphthyl backbone, allow for high levels of stereocontrol.[5]

A key application of this catalytic system is the a-amination of carbonyl compounds using
aryldiazonium salts as the nitrogen source.[3][6] The BINAM-derived phosphate anion
exchanges with the counterion of the aryldiazonium salt, generating a chiral, reactive
diazonium ion pair in the organic phase.[3] This ion pair then reacts with an enolate or enamine
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derived from the carbonyl substrate to afford the a-aminated product with high enantiomeric
excess.[3][6]

Applications: Enantioselective a-Amination of
Carbonyl Compounds

The a-amination of ketones and related compounds provides direct access to valuable chiral a-
amino ketones, which are precursors to a-amino acids and other biologically active molecules.

[6] The use of BINAM-derived phosphoric acids as phase-transfer catalysts has enabled highly
enantioselective versions of this transformation.[6]

Data Presentation

The following tables summarize the performance of a BINAM-derived phosphoric acid catalyst
in the a-amination of various carbonyl compounds.

Table 1: Optimization of the Enantioselective a-Amination Reaction[6]

Entry Catalyst Solvent Base Conversion ee (%)
(mol%) (%)

1 10 Toluene NaH >95 85

2 10 MTBE NaH >95 90

3 10 Cyclohexane NaH >95 92

4 5 Cyclohexane NaH >95 92

5 10 Cyclohexane K2CO03 <10

6 10 Cyclohexane Na2CO3 <10

7 10 Cyclohexane NaHCO3 <10

Conditions: Indanone substrate (1 equiv.), catalyst, base (6 equiv.), PhAN2BF4 (1.2 equiv.),
solvent (0.025 M), rt, 2—-24 h. Conversion based on consumption of starting material as
determined by 1H NMR. Enantiomeric excess determined by chiral phase HPLC.
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Table 2: Substrate Scope for the Enantioselective a-Amination[6]

Substrate Product Yield (%) ee (%)

2-(phenyldiazenyl)-1-
1-Indanone ) (pheny ¥ 85 92
indanone

5-Methoxy-2-
5-Methoxy-1-indanone (phenyldiazenyl)-1- 88 93

indanone

5-Bromo-2-
5-Bromo-1-indanone (phenyldiazenyl)-1- 82 91

indanone

2-
Benzosuberone (phenyldiazenyl)benzo 78 96

suberone

N,N-diethyl-2-ox0-2-
henyl-3-

B-Ketoamide pheny ] 91 20
(phenyldiazenyl)propa

namide

Conditions: Nucleophile (1 equiv.), BINAM-derived catalyst (10 mol%), NaH (6 equiv.),
ArN2BF4 (1.2 equiv.), Cyclohexane or MTBE (0.025 M).

Experimental Protocols

General Protocol for the Enantioselective a-Amination of
Indanones

This protocol is a general procedure based on the available literature.[6]
Materials:
¢ Indanone substrate

» BINAM-derived phosphoric acid catalyst
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Sodium hydride (NaH, 60% dispersion in mineral oil)

Aryldiazonium tetrafluoroborate

Anhydrous cyclohexane or MTBE

Standard glassware for organic synthesis

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

To an oven-dried reaction vial under an inert atmosphere, add the BINAM-derived
phosphoric acid catalyst (0.10 equiv.).

Add the indanone substrate (1.0 equiv.) to the vial.

Add anhydrous cyclohexane or MTBE (to make a 0.025 M solution).

Stir the mixture at room temperature.

In a separate vial, weigh the sodium hydride (6.0 equiv.) and the aryldiazonium
tetrafluoroborate (1.2 equiv.).

Add the sodium hydride and aryldiazonium tetrafluoroborate to the reaction mixture in
portions over 10 minutes.

Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

Upon completion, quench the reaction by carefully adding saturated aqueous NH4CI
solution.

Extract the mixture with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na2S0O4, and concentrate
under reduced pressure.
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 Purify the crude product by flash column chromatography on silica gel to afford the desired
a-aminated product.

o Determine the enantiomeric excess of the product by chiral phase HPLC analysis.

Synthesis of a BINAM-derived Phosphoric Acid Catalyst

This is a general procedure for the synthesis of a BINAM-derived phosphoric acid.
Materials:

e (R)- or (S)-1,1'-Binaphthyl-2,2'-diamine ((R)- or (S)-BINAM)

e Phosphorus oxychloride (POCI3)

e Substituted phenol (e.g., 2,4,6-triisopropylphenol)

e Triethylamine (NEt3)

e Anhydrous dichloromethane (DCM)

e Hydrochloric acid (HCI)

Procedure:

¢ Phosphorylation: In a flame-dried flask under an inert atmosphere, dissolve (R)-BINAM (1.0
equiv.) and triethylamine (2.2 equiv.) in anhydrous DCM. Cool the solution to 0 °C and add
phosphorus oxychloride (1.1 equiv.) dropwise. Allow the reaction to warm to room
temperature and stir for 12 hours.

e Hydrolysis: Cool the reaction mixture to 0 °C and slowly add water to hydrolyze the
intermediate. Stir for 1 hour.

« Esterification: To the same flask, add the substituted phenol (2.2 equiv.) and triethylamine
(2.2 equiv.). Stir at room temperature for 24 hours.

o Workup: Wash the reaction mixture with 1 M HCI, then with brine. Dry the organic layer over
anhydrous Na2S04 and concentrate in vacuo.
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 Purification: Purify the crude product by flash column chromatography to yield the BINAM-

derived phosphoric acid.
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Caption: Proposed catalytic cycle for chiral anion phase-transfer amination.

Experimental Workflow

© 2025 BenchChem. All rights reserved.

6/9 Tech Support


https://www.benchchem.com/product/b044522?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Combine Catalyst, Substrate,
and Solvent in Reaction Vessel

i

Add Base (e.g., NaH) and
Aryldiazonium Salt

i

Stir at Room Temperature
(2-24 h)

i

Quench Reaction
(e.g., sat. ag. NH4Cl)

Extract with
Organic Solvent

Dry, Concentrate, and Purify
(Column Chromatography)

i

Analyze Product
(Yield, ee via HPLC)

Click to download full resolution via product page

Caption: General experimental workflow for a-amination.
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Conclusion

Chiral anion phase-transfer catalysis using BINAM-derived phosphoric acids represents a
robust and highly effective method for the enantioselective synthesis of valuable chiral
molecules. The a-amination of carbonyl compounds is a prime example of the power of this
approach, providing access to enantioenriched a-amino acid precursors with high yields and
excellent enantioselectivities under mild reaction conditions. The operational simplicity and
broad substrate scope make this a valuable tool for researchers in both academic and
industrial settings, particularly in the field of drug discovery and development. Further
exploration of different BINAM derivatives and their applications in other asymmetric
transformations is an active area of research with the potential to uncover new and powerful
synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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